molecular formula C18H16N2O B14121729 N-(3-(p-Tolyl)quinolin-2-yl)acetamide

N-(3-(p-Tolyl)quinolin-2-yl)acetamide

Cat. No.: B14121729
M. Wt: 276.3 g/mol
InChI Key: XHCSGKSGHYPEQC-UHFFFAOYSA-N
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Description

N-(3-(p-Tolyl)quinolin-2-yl)acetamide is an organic compound with the molecular formula C18H16N2O and a molecular weight of 276.33 g/mol This compound features a quinoline core substituted with a p-tolyl group at the 3-position and an acetamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(p-Tolyl)quinolin-2-yl)acetamide typically involves the reaction of 3-(p-tolyl)quinoline-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-(p-Tolyl)quinolin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce 2-aminoquinoline derivatives .

Scientific Research Applications

N-(3-(p-Tolyl)quinolin-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(p-Tolyl)quinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogen-containing heterocyclic compound with various biological activities.

    2-Acetylquinoline: Similar in structure but lacks the p-tolyl group.

    3-(p-Tolyl)quinoline: Similar but lacks the acetamide group.

Uniqueness

N-(3-(p-Tolyl)quinolin-2-yl)acetamide is unique due to the presence of both the p-tolyl and acetamide groups, which confer specific chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

N-[3-(4-methylphenyl)quinolin-2-yl]acetamide

InChI

InChI=1S/C18H16N2O/c1-12-7-9-14(10-8-12)16-11-15-5-3-4-6-17(15)20-18(16)19-13(2)21/h3-11H,1-2H3,(H,19,20,21)

InChI Key

XHCSGKSGHYPEQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2NC(=O)C

Origin of Product

United States

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